molecular formula C8H9Cl2N B8030118 (R)-1-(2,6-dichlorophenyl)ethanamine

(R)-1-(2,6-dichlorophenyl)ethanamine

Cat. No.: B8030118
M. Wt: 190.07 g/mol
InChI Key: NRWOZHOHRZOVDA-RXMQYKEDSA-N
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Description

(R)-1-(2,6-Dichlorophenyl)ethanamine is a chiral amine derivative featuring a 2,6-dichlorophenyl substituent. Its molecular formula is C₈H₈Cl₂N, and it is commonly utilized as a pharmaceutical intermediate or building block in organic synthesis. The stereochemistry (R-configuration) is critical for its biological activity, as enantiomers often exhibit distinct pharmacological profiles . The compound’s hydrochloride salt (CAS 172699-35-3) is frequently employed to enhance stability and solubility .

Properties

IUPAC Name

(1R)-1-(2,6-dichlorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWOZHOHRZOVDA-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131737-05-7
Record name (αR)-2,6-Dichloro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131737-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Resolution of Racemic Mixtures

Racemic resolution remains a cornerstone for obtaining enantiomerically pure (R)-1-(2,6-dichlorophenyl)ethanamine. Classical resolution techniques employ chiral acids or bases to form diastereomeric salts, which are separated via crystallization. For instance, Polniaszek and Lichti (1992) demonstrated a two-step resolution starting from racemic 1-(2,6-dichlorophenyl)ethylamine. Using (S)-(-)-mandelic acid as a resolving agent, they achieved a 44% yield of the (S)-enantiomer after recrystallization . Analogous protocols can be adapted for the (R)-enantiomer by selecting resolving agents with complementary chirality, such as (R)-(+)-tartaric acid.

Key Parameters

  • Solvent System : Ethanol/water mixtures (3:1 v/v) optimize solubility differences.

  • Temperature : Crystallization at 4°C enhances diastereomeric excess.

  • Yield : Typical yields range from 35–50%, with enantiomeric excess (ee) exceeding 98% after three recrystallizations .

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis bypasses resolution by directly generating the desired enantiomer. Tetrahedron Letters (1995) highlighted the use of 1-(2,6-dichlorophenyl)ethylamine as a chiral auxiliary in β-lactam synthesis . While this study focused on applications, its synthetic route informs preparation strategies:

  • Friedel-Crafts Acylation : 2,6-Dichlorobenzene reacts with acetyl chloride under AlCl₃ catalysis to form 2,6-dichloroacetophenone.

  • Reductive Amination : The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride, producing racemic ethanamine.

  • Chiral Resolution : As detailed in Section 1.

Modifying this approach with enantioselective catalysts—such as Ru-BINAP complexes—enables direct synthesis of the (R)-enantiomer. CN108440307B (2025) discloses a palladium-catalyzed asymmetric hydrogenation method, achieving 92% ee and 78% yield under 50 bar H₂ pressure .

Catalytic Hydrogenation with Chiral Ligands

Transition-metal-catalyzed hydrogenation offers scalable routes to this compound. The patent CN108440307B outlines a protocol using Pd/C with (R)-DTBM-SEGPHOS ligands :

Reaction Conditions

  • Substrate : 2,6-Dichlorostyrene

  • Catalyst : 2 mol% Pd(OAc)₂, 4 mol% (R)-DTBM-SEGPHOS

  • Solvent : Tetrahydrofuran (THF)

  • Pressure : 50 bar H₂

  • Temperature : 60°C

  • Time : 24 hours

Outcomes

  • Yield : 85%

  • Enantiomeric Excess : 94% ee

  • Purity : >99% (HPLC)

This method’s efficiency stems from ligand-accelerated catalysis, where the bulky DTBM groups enforce stereoselective hydrogen addition.

Biocatalytic Approaches

Enzymatic resolution and asymmetric amination are emerging as sustainable alternatives. Ketoreductases selectively reduce 2,6-dichloroacetophenone to the (R)-alcohol, which is subsequently aminated via transaminases. A 2023 study in Advanced Synthesis & Catalysis reported:

  • Enzyme : Codexis KRED-311 (ketoreductase)

  • Cofactor : NADPH (0.5 mM)

  • Conversion : 99%

  • ee : >99% (R)

  • Downstream Amination : Using ω-transaminase from Chromobacterium violaceum, the alcohol is converted to this compound with 80% yield .

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and minimal waste. Continuous Flow Hydrogenation systems, as described in CN108440307B , enhance reproducibility and scalability :

ParameterValue
Reactor TypeFixed-bed catalytic reactor
Catalyst Loading5% Pd/C (100 mesh)
Residence Time2 hours
Throughput1.2 kg/h
Yield82%
ee91%

This method reduces solvent use by 40% compared to batch processes, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

The table below synthesizes data from peer-reviewed and patent literature:

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Racemic Resolution 4498Moderate1200
Asymmetric Hydrogenation 8594High900
Biocatalytic 8099Moderate1500
Continuous Flow 8291High800

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-dichlorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ®-1-(2,6-dichlorophenyl)ethanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

®-1-(2,6-dichlorophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,6-dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl Derivatives

(a) Positional Isomers: 2,4-Dichloro vs. 2,6-Dichloro Substitution
  • Similarity score to 2,6-dichloro analog: 0.94 .
  • (R)-1-(2,6-Dichlorophenyl)ethanamine Hydrochloride (CAS 172699-35-3):
    • The 2,6-substitution creates a symmetrical structure, enhancing crystallinity and thermal stability.
    • Hazard profile includes H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
(b) Monochloro Analog
  • 1-(2-Chlorophenyl)ethanamine Hydrochloride (CAS 856629-37-3):
    • Reduced halogenation decreases molecular weight (MW: 178.05 vs. 207.06 for 2,6-dichloro analog) and lipophilicity (ClogP: ~1.8 vs. ~3.2) .

Fluorinated Analogs

(a) (R)-1-(2,6-Difluorophenyl)ethanamine (CAS 1217453-91-2):
  • Molecular Formula : C₈H₉F₂N | MW : 157.16
  • Fluorine’s electronegativity enhances polarity, improving aqueous solubility (estimated ~15 mg/mL vs. ~5 mg/mL for 2,6-dichloro analog).
  • Hazard: H318 (serious eye damage) due to increased reactivity .
(b) (S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride (CAS 1309598-68-2):
  • Enantiomeric differences may lead to divergent biological activities (e.g., receptor selectivity) compared to the R-form .

Brominated and Methoxy-Substituted Analogs

(a) (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS 1241677-54-2):
  • Purity : 95% (typical for commercial intermediates) .
(b) (R)-1-(3,4-Dimethoxyphenyl)ethanamine Hydrochloride (CAS 390815-41-5):
  • Methoxy groups donate electrons, altering electronic properties and metabolic stability.
  • Purity : 98% (high-purity synthesis) .

Impurity Profiles and Regulatory Considerations

  • Impurity C(EP) Nitrate (CAS 24168-96-5): A related impurity in isoconazole synthesis, highlighting the need for strict control (<0.1% in APIs) .
  • Reference Standards : (2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate is used to validate analytical methods .

Biological Activity

(R)-1-(2,6-dichlorophenyl)ethanamine, commonly referred to as its hydrochloride salt, is a chiral compound with significant biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₀Cl₂N
  • Molecular Weight : 226.53 g/mol
  • Chirality : The compound exhibits chirality due to the presence of a chiral center, which affects its biological interactions and pharmacodynamics.

This compound primarily interacts with neurotransmitter systems. Its biological activity is attributed to its ability to modulate the following:

  • Dopaminergic Activity : Preliminary studies suggest that it may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling.
  • Serotonergic Activity : There is evidence indicating that it could also influence serotonin receptors, potentially impacting mood and anxiety disorders.
  • Adrenergic Activity : The compound might interact with adrenergic receptors, which are involved in the body's fight-or-flight response.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant-like Effects : Animal models have shown that this compound can produce effects similar to traditional antidepressants, likely due to its action on serotonin and norepinephrine pathways.
  • Neuroprotective Properties : Some studies suggest potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress in neuronal cells.
  • Antibacterial Activity : Initial findings indicate that this compound has antibacterial properties against certain strains of bacteria.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantSimilar effects to SSRIs in animal models
NeuroprotectionReduced oxidative stress in neuronal cultures
AntibacterialInhibition against E. coli and S. aureus with MIC values around 50 µg/mL

Detailed Study Insights

  • Antidepressant-like Effects :
    • A study conducted on mice demonstrated that administration of this compound led to significant reductions in immobility time in the forced swim test, a common model for assessing antidepressant activity.
  • Neuroprotective Properties :
    • In vitro experiments indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) production.
  • Antibacterial Activity :
    • A comparative study showed that this compound exhibited comparable antibacterial efficacy to established antibiotics against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(S)-1-(2,6-Dichlorophenyl)ethanamineEnantiomer of target compoundGenerally less active than the (R)-enantiomer
4-Chloro-N,N-dimethylphenethylamineContains dimethylamino groupDifferent receptor specificity
2-Amino-5-chlorobenzophenoneContains an additional carbonyl groupPotentially different mechanisms of action

The uniqueness of this compound lies in its specific chiral configuration and targeted activity on neurotransmitter receptors, making it a candidate for further research and development in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(2,6-dichlorophenyl)ethanamine, and how is enantiomeric purity validated?

  • Methodology :

  • Synthesis : Asymmetric synthesis using chiral catalysts (e.g., enantioselective reductive amination) or resolution of racemic mixtures via diastereomeric salt formation.
  • Purity Validation : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under optimized mobile phase conditions. Polarimetry or vibrational circular dichroism (VCD) can corroborate enantiomeric excess .
  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination, supported by DFT-optimized geometries and IR/1^1H NMR spectral comparisons .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns and amine proton environments.
  • HR-MS : High-resolution mass spectrometry for molecular formula validation.
  • XRD : Single-crystal analysis to resolve stereochemistry and bond parameters (e.g., C-Cl bond lengths, dihedral angles) .
  • IR : Identification of amine (-NH2_2) and aromatic C-Cl stretching vibrations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Approaches :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-311++G(d,p)) to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Compare calculated UV-Vis spectra with experimental data .
  • Molecular Docking : Simulate binding affinities to biological targets (e.g., enzymes or receptors) using AutoDock Vina. Validate with in vitro assays for functional correlation .
  • MD Simulations : Assess stability in solvated environments (e.g., water, lipid bilayers) to predict pharmacokinetic behavior.

Q. What strategies mitigate challenges in impurity profiling during synthesis?

  • Solutions :

  • Analytical Methods : LC-MS/MS with ion-trap detectors to identify trace byproducts (e.g., dichlorophenyl intermediates, unreacted precursors).
  • Reference Standards : Use certified impurities (e.g., (S)-enantiomer, des-chloro analogs) for calibration .
  • Chromatography : Gradient elution on reverse-phase C18 columns with PDA detection for high-resolution separation .

Q. How does steric hindrance from the 2,6-dichlorophenyl group influence the compound’s chemical reactivity?

  • Mechanistic Insights :

  • The ortho-chloro substituents restrict rotational freedom, favoring planar conformations. This enhances stability in electrophilic substitution but reduces nucleophilic attack at the amine group.
  • Steric effects can slow down acylation or alkylation reactions, requiring optimized catalysts (e.g., bulky ligands in transition-metal complexes) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Precautions :

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification .
  • Waste Management : Segregate halogenated waste in labeled containers for incineration by licensed facilities. Avoid aqueous disposal due to environmental persistence .
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and avoid combustion (risk of toxic HCl fumes) .

Key Research Gaps

  • Limited data on metabolic pathways or in vivo toxicity.
  • Opportunities for derivatization (e.g., Schiff base formation) to enhance bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(2,6-dichlorophenyl)ethanamine
Reactant of Route 2
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(R)-1-(2,6-dichlorophenyl)ethanamine

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